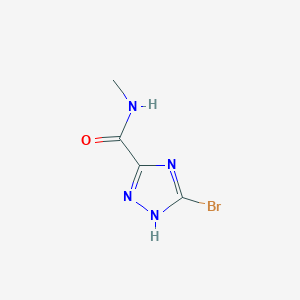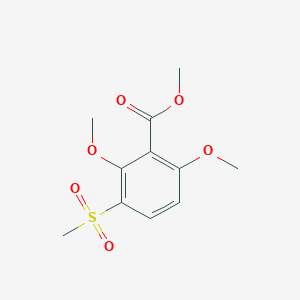
3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
3-Bromo-1-methyl-1H-1,2,4-triazole is a halogenated heterocycle . It has the empirical formula C3H4BrN3 and a molecular weight of 161.99 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is Cn1cnc(Br)n1 . The InChI key is KWGLUDZPAMFWJZ-UHFFFAOYSA-N . These representations provide a way to describe the structure of the molecule in a standard format.Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-1,2,4-triazole is a solid substance . Its molecular weight is 161.99 . The compound’s empirical formula is C3H4BrN3 .Scientific Research Applications
Chemical Synthesis and Characterization
Triazole derivatives have been extensively studied for their chemical synthesis processes, showcasing their versatility in organic chemistry. For instance, the synthesis and spectroscopic characterization of triazole compounds involve complex reactions and detailed analysis techniques, such as FT-IR, NMR spectroscopy, and X-ray diffraction studies, to determine their structure and properties. These methodologies are critical in advancing the synthesis of triazole derivatives, including potential methods for synthesizing "3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide" (Anuradha et al., 2014).
Antimicrobial Activities
Triazole derivatives are explored for their antimicrobial properties, with several compounds demonstrating potent antibacterial and antifungal effects. For example, novel 1H-1,2,3-triazole-4-carboxamides have shown promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast. This suggests the potential for triazole derivatives, similar to "this compound", to serve as bases for developing new antimicrobial agents (Pokhodylo et al., 2021).
Antitumor and Anticancer Properties
Research into triazole compounds has also uncovered their potential in antitumor and anticancer applications. Certain triazole derivatives have been identified as having curative activity against various forms of leukemia, indicating the role that structurally related compounds, including "this compound", might play in cancer treatment (Stevens et al., 1984).
Supramolecular and Coordination Chemistry
The versatility of triazole compounds extends to supramolecular and coordination chemistry, where their unique properties facilitate a range of interactions and applications. The nitrogen-rich triazole moiety allows for complexation with anions and cations, demonstrating the compound's potential in advanced material science and catalysis (Schulze & Schubert, 2014).
Safety and Hazards
This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mechanism of Action
Mode of Action
It’s known that triazole derivatives can interact with various enzymes and receptors in the body, which could potentially lead to therapeutic effects .
Biochemical Pathways
It’s worth noting that triazole compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
It’s known that triazole derivatives can have a wide range of biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s bromine atom allows it to form strong interactions with the active sites of these enzymes, leading to inhibition of their activity . Additionally, this compound can interact with proteins involved in DNA replication and repair, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, leading to reduced cellular viability. Furthermore, this compound can modulate metabolic pathways, resulting in changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . This binding is facilitated by the presence of the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and subsequently distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, with higher concentrations observed in organelles such as the mitochondria and nucleus.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and energy production. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
properties
IUPAC Name |
5-bromo-N-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVOVDZGTQSTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)
![1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531380.png)



![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)
![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)


![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)